2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid
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Overview
Description
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the Boc-protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is retained during the reaction.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
Scientific Research Applications
2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Boc group protects the amine functionality during peptide bond formation.
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds where temporary protection of the amine group is necessary.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-YL)pentanoic acid involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Group: Less stable than the Boc group, making it less suitable for certain reactions.
Uniqueness
The tert-butoxycarbonyl group is unique due to its stability and ease of removal under mild acidic conditions. This makes it highly suitable for protecting amines in various synthetic applications, particularly in peptide synthesis .
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(15)16)5-4-6-10-18-7-8-19-10/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTJAOCCHPCKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1OCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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